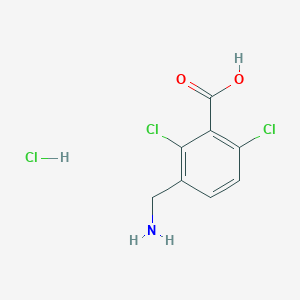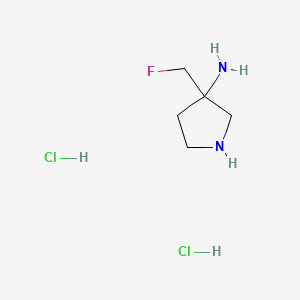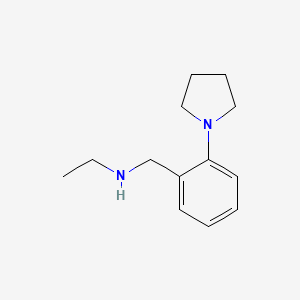![molecular formula C13H13N3O4 B13487944 3-(5-Hydroxy-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B13487944.png)
3-(5-Hydroxy-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-hydroxy-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione is a complex organic compound featuring a benzodiazole ring fused with a piperidine-2,6-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-hydroxy-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the condensation of 5-hydroxy-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole with piperidine-2,6-dione under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-hydroxy-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols .
Applications De Recherche Scientifique
3-(5-hydroxy-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 3-(5-hydroxy-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds containing the indole moiety, which share structural similarities with the benzodiazole ring.
Piperidine Derivatives: Compounds with the piperidine ring, which exhibit similar chemical reactivity and biological activities.
Uniqueness
3-(5-hydroxy-3-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-2,6-dione is unique due to the combination of the benzodiazole and piperidine-2,6-dione moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C13H13N3O4 |
|---|---|
Poids moléculaire |
275.26 g/mol |
Nom IUPAC |
3-(5-hydroxy-3-methyl-2-oxobenzimidazol-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H13N3O4/c1-15-10-6-7(17)2-3-8(10)16(13(15)20)9-4-5-11(18)14-12(9)19/h2-3,6,9,17H,4-5H2,1H3,(H,14,18,19) |
Clé InChI |
QWAQYGJOOBVJDY-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC(=C2)O)N(C1=O)C3CCC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


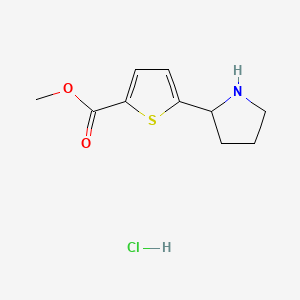

![rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride](/img/structure/B13487878.png)
![1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13487888.png)
![3-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid](/img/structure/B13487891.png)
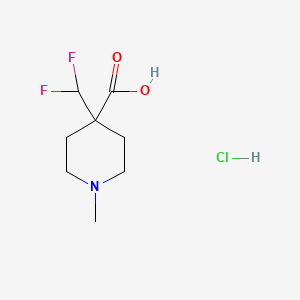
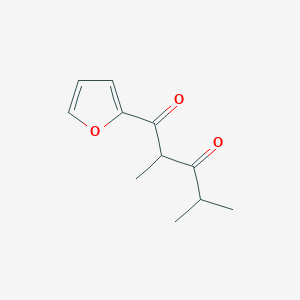
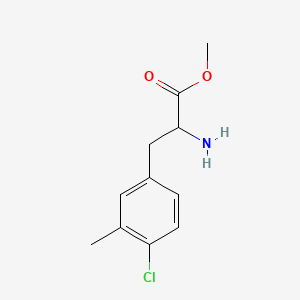
![[(3-Isocyanopropoxy)methyl]cyclopropane](/img/structure/B13487921.png)
![(3AR,7aS)-octahydrofuro[3,2-c]pyridine](/img/structure/B13487922.png)
![5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pentanoic acid](/img/structure/B13487931.png)
